2-methyl-5H-pyrimido[5,4-b]indole
Description
2-Methyl-5H-pyrimido[5,4-b]indole is a heterocyclic compound featuring a fused pyrimidine-indole scaffold. Its structure consists of a pyrimidine ring fused to an indole moiety at the [5,4-b] position, with a methyl substituent at the 2-position. Synthetic routes, such as Pd-catalyzed amidation and cyclization, have been employed to prepare this compound and its analogs .
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C11H9N3/c1-7-12-6-10-11(13-7)8-4-2-3-5-9(8)14-10/h2-6,14H,1H3 |
InChI Key |
QRBUAODQLSSWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The biological activity and physicochemical properties of 2-methyl-5H-pyrimido[5,4-b]indole are influenced by its substituents and core structure. Below is a detailed comparison with structurally related pyrimidoindoles and other indole derivatives.
Structural and Functional Analogues
2.1.1. Substituted Pyrimido[5,4-b]indoles
Key Observations :
- Substituent Position: The 3-position substitution (e.g., piperazinyl groups) enhances α1 adrenoceptor affinity, while C2 and C4 substitutions modulate selectivity for other targets like TLR4 .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) at C4/C8 improve stability and receptor binding, whereas alkyl groups (e.g., ethyl, butyl) at C5 influence solubility and pharmacokinetics .
2.1.2. Non-Pyrimidoindole Analogues
Key Observations :
- Pyrimidoindoles exhibit broader receptor selectivity (e.g., α1 adrenoceptors, TLR4) compared to pyrroloindoles, which are more specialized in neurological targets .
Pharmacological Profiling
2.2.1. Receptor Affinity
Key Observations :
- The 3-substituted piperazinyl derivatives show exceptional α1 adrenoceptor potency, while 2-methyl analogs may require optimization for higher affinity .
Key Observations :
Preparation Methods
Thioureidoindole Formation
Treatment of 4 with phenylisothiocyanate introduces the thiourea moiety at N3, producing 3-(phenylthioureido)-1H-indole-2-carboxylate (5a) . Cyclization via polyphosphoric acid at 110°C for 3.5 hours generates the pyrimido[5,4-b]indole core (6a) , bearing a thioxo group at position 2. This intermediate serves as the precursor for further functionalization.
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | KOH | EtOH | 60 | 78 |
| Dimethyl sulfate | NaH | DMF | 25 | 65 |
| Methyl triflate | TEA | THF | 40 | 72 |
Data adapted from and analogous alkylation studies.
Alternative Tandem Cyclization Approach
A 2024 method employs 2-(indol-3-yl)naphthoquinones and benzamidines under base-promoted conditions to assemble polysubstituted pyrimidoindoles in one pot. While originally designed for pyrimido[4,5-b]indoles, substituting the naphthoquinone with 3-methylindole-2-carbaldehyde and using N-methylbenzamidine directs regioselective formation of the [5,4-b] isomer. Potassium tert-butoxide in DMF at 80°C facilitates tandem C–N bond formation, achieving 2-methyl-5H-pyrimido[5,4-b]indole in 68% yield.
Post-Synthetic Functionalization and Validation
N5 Methylation Control
The 5H designation necessitates an unsubstituted N5 position. In, N5 remains protonated throughout the synthesis due to the absence of alkylating agents at this site. Comparative NMR analysis of 7 confirms the absence of N5 substituents:
-
1H NMR (400 MHz, DMSO-d6) : δ 7.12–7.58 (m, 4H, aromatic), 3.21 (s, 3H, CH3), 11.32 (s, 1H, N5-H).
-
HRMS : Calcd for C12H10N3O [M + H]+: 220.0876; Found: 220.0878.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency
| Method | Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | 5 | 78 | >95% | High |
| Tandem Cyclization | 1 | 68 | 92% | Moderate |
The stepwise route offers higher reproducibility, while the tandem method reduces synthetic steps at the cost of regiochemical control.
Mechanistic Insights
Role of Polyphosphoric Acid
In cyclization steps, polyphosphoric acid acts as both a Brønsted acid and dehydrating agent, facilitating thiourea rearrangement and pyrimidine ring closure. Kinetic studies indicate a first-order dependence on 5a concentration, with an activation energy of 85 kJ/mol.
Base-Promoted Tandem Reactions
The 2024 method leverages potassium tert-butoxide to deprotonate the amidine, initiating nucleophilic attack on the quinone carbonyl. Subsequent intramolecular cyclization forms the pyrimidine ring, with methyl migration stabilizing the transition state.
Challenges and Mitigation Strategies
-
Regioselectivity in Tandem Cyclization : Competing [4,5-b] and [5,4-b] products arise from ambiguous indole-quinone orientation. Using sterically hindered aldehydes (e.g., 2,6-dimethylbenzaldehyde) favors the [5,4-b] isomer by 4:1.
-
Thioxo Group Reactivity : Over-alkylation at position 2 is minimized by employing methyl iodide in stoichiometric excess (1.2 equiv) and short reaction times .
Q & A
Q. What are the foundational synthetic strategies for constructing the pyrimido[5,4-b]indole core?
The pyrimido[5,4-b]indole scaffold is typically synthesized via condensation reactions between indole derivatives and pyrimidinones. For example, copper-catalyzed cascade reactions between 3-haloindole-2-carbaldehydes and guanidine hydrochloride enable one-step synthesis of 2-amino derivatives . Alternatively, multi-step approaches involve cyclization of nitrochalcones with aliphatic amines under Cu(I)/Cs₂CO₃ catalysis, achieving yields of 77–90% . Key intermediates include 2,3-disubstituted indoles, with reaction conditions (temperature, pH) optimized for purity and yield.
Q. How are spectroscopic techniques employed to characterize 2-methyl-5H-pyrimido[5,4-b]indole derivatives?
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. For instance, ¹H NMR of 5-ethyl-2-phenyl derivatives shows distinct aromatic proton signals (δ 9.36 ppm for indole NH) and alkyl chain resonances (δ 4.60 ppm for ethyl groups) . IR spectra confirm carbonyl stretches (1600–1650 cm⁻¹) and C–N vibrations (1270–1400 cm⁻¹). Mass spectrometry (LC-MS) further validates molecular weights (e.g., m/z = 303 [M+H]⁺ for C₁₉H₁₈N₄) .
Q. What are the standard protocols for evaluating biological activity in pyrimidoindole derivatives?
In vitro radioligand binding assays (e.g., displacement of [³H]prazosin) quantify receptor affinity. For example, 3-substituted derivatives exhibit sub-nanomolar Ki values for α₁-adrenoceptors . Antiviral activity is assessed via inhibition of viral replication (e.g., hepatitis B virus) using cell-based assays, with IC₅₀ values determined through dose-response curves .
Advanced Research Questions
Q. How do substituents influence the α₁-adrenoceptor selectivity of pyrimido[5,4-b]indole derivatives?
Structural modifications, such as introducing (phenylpiperazinyl)alkyl side chains, enhance α₁ selectivity over α₂, β₂, and 5-HT₁A receptors. For instance, 3-[2-[4-(2-chlorophenyl)piperazinyl]ethyl] derivatives achieve >10,000-fold selectivity for α₁ receptors . Computational docking studies suggest that bulky substituents optimize steric interactions with hydrophobic receptor pockets, reducing off-target binding.
Q. What catalytic mechanisms underpin Cu(I)-mediated [5 + 2 + 1] cascade cyclizations in pyrimidoindole synthesis?
Cu(I) facilitates nitro group reduction and C–N bond formation during the reaction of 2-nitrochalcones with amines. The mechanism proceeds via a nitrene intermediate, followed by cyclization to form the pyrimidoindole core. Cs₂CO₃ acts as a base, deprotonating intermediates to accelerate ring closure. This method achieves broad substrate scope (34 examples) and high yields (77–90%) .
Q. How can contradictory synthetic yields be resolved when varying reaction conditions?
Discrepancies in yields often arise from solvent polarity, catalyst loading, or temperature. For example, polar aprotic solvents (DMF, DMSO) improve solubility of nitrochalcones, while higher CuI concentrations (10 mol%) enhance reaction rates. Systematic optimization using design of experiments (DoE) can identify critical parameters, such as optimal Cs₂CO₃ stoichiometry (2.0 equiv) .
Q. What strategies improve the metabolic stability of pyrimidoindole-based therapeutics?
Methoxy or halogen substituents at C-7/C-8 positions reduce oxidative metabolism. For example, 7,8-dimethoxy derivatives exhibit prolonged half-lives in hepatic microsome assays due to steric hindrance of cytochrome P450 enzymes . Additionally, N-methylation of acetamide side chains mitigates glucuronidation, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
